Cas no 366-85-8 (ethyl 4-(fluorosulfonyl)benzoate)

Ethyl 4-(fluorosulfonyl)benzoate is a versatile fluorosulfonylation reagent widely used in organic synthesis and pharmaceutical chemistry. Its key advantages include high reactivity as an electrophilic fluorosulfonyl source, enabling efficient introduction of the fluorosulfonyl (–SO₂F) group into target molecules. The ethyl ester moiety enhances solubility in organic solvents, facilitating handling and reaction optimization. This compound is particularly valuable in the synthesis of sulfonyl fluorides, which are critical intermediates in click chemistry, covalent inhibitors, and PET tracer development. Its stability under controlled conditions ensures reliable performance in diverse transformations, making it a preferred choice for researchers exploring sulfur(VI)-fluoride exchange (SuFEx) reactions and related applications.
ethyl 4-(fluorosulfonyl)benzoate structure
366-85-8 structure
Product Name:ethyl 4-(fluorosulfonyl)benzoate
CAS No:366-85-8
MF:C9H9FO4S
MW:232.228765249252
MDL:MFCD28968655
CID:3951528
PubChem ID:85792884
Update Time:2025-05-26

ethyl 4-(fluorosulfonyl)benzoate Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid, 4-(fluorosulfonyl)-, ethyl ester
    • Ethyl 4-(fluorosulfonyl)benzoate
    • ethyl4-(fluorosulfonyl)benzoate
    • EN300-224303
    • 366-85-8
    • ethyl 4-(fluorosulfonyl)benzoate
    • MDL: MFCD28968655
    • Inchi: 1S/C9H9FO4S/c1-2-14-9(11)7-3-5-8(6-4-7)15(10,12)13/h3-6H,2H2,1H3
    • InChI Key: PXMUDZVWIFCDHQ-UHFFFAOYSA-N
    • SMILES: C(OCC)(=O)C1=CC=C(S(F)(=O)=O)C=C1

Computed Properties

  • Exact Mass: 232.02055810Da
  • Monoisotopic Mass: 232.02055810Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 311
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 68.8Ų

ethyl 4-(fluorosulfonyl)benzoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-224303-1g
ethyl 4-(fluorosulfonyl)benzoate
366-85-8
1g
$428.0 2023-09-15
Enamine
EN300-224303-5g
ethyl 4-(fluorosulfonyl)benzoate
366-85-8
5g
$1240.0 2023-09-15
Enamine
EN300-224303-10g
ethyl 4-(fluorosulfonyl)benzoate
366-85-8
10g
$1839.0 2023-09-15
Enamine
EN300-224303-0.05g
ethyl 4-(fluorosulfonyl)benzoate
366-85-8 95%
0.05g
$359.0 2024-06-20
Enamine
EN300-224303-0.1g
ethyl 4-(fluorosulfonyl)benzoate
366-85-8 95%
0.1g
$376.0 2024-06-20
Enamine
EN300-224303-0.25g
ethyl 4-(fluorosulfonyl)benzoate
366-85-8 95%
0.25g
$393.0 2024-06-20
Enamine
EN300-224303-0.5g
ethyl 4-(fluorosulfonyl)benzoate
366-85-8 95%
0.5g
$410.0 2024-06-20
Enamine
EN300-224303-1.0g
ethyl 4-(fluorosulfonyl)benzoate
366-85-8 95%
1.0g
$428.0 2024-06-20
Enamine
EN300-224303-2.5g
ethyl 4-(fluorosulfonyl)benzoate
366-85-8 95%
2.5g
$838.0 2024-06-20
Enamine
EN300-224303-5.0g
ethyl 4-(fluorosulfonyl)benzoate
366-85-8 95%
5.0g
$1240.0 2024-06-20

Additional information on ethyl 4-(fluorosulfonyl)benzoate

Professional Introduction to Ethyl 4-(fluorosulfonyl)benzoate (CAS No. 366-85-8)

Ethyl 4-(fluorosulfonyl)benzoate, with the chemical formula C9H7FO5, is a significant compound in the field of pharmaceutical and chemical research. This compound, identified by its CAS number 366-85-8, has garnered considerable attention due to its unique structural properties and potential applications in drug development. The presence of a fluosulfonyle group and an ester moiety makes it a versatile intermediate for synthesizing various bioactive molecules.

The fluorosulfonyl group in the molecular structure of ethyl 4-(fluorosulfonyl)benzoate imparts distinct reactivity and electronic characteristics, which are highly valuable in medicinal chemistry. Fluorine atoms are known for their ability to modulate the pharmacokinetic and pharmacodynamic properties of drugs, often enhancing metabolic stability and binding affinity. This feature has led to extensive research into fluorinated compounds, including ethyl 4-(fluorosulfonyl)benzoate, as potential candidates for therapeutic agents.

Ethyl 4-(fluorosulfonyl)benzoate serves as a crucial building block in the synthesis of more complex molecules. Its benzoate backbone provides a rigid aromatic framework, which can be further functionalized to create diverse pharmacophores. Researchers have leveraged this compound in the development of novel inhibitors, agonists, and antagonists targeting various biological pathways. For instance, studies have demonstrated its utility in designing compounds that interact with enzymes and receptors involved in inflammatory responses and cancer signaling.

In recent years, ethyl 4-(fluorosulfonyl)benzoate has been explored in the context of fluorinated drug candidates for oncology applications. The fluosulfonyle group can participate in nucleophilic substitution reactions, allowing for the introduction of other functional groups that may enhance drug efficacy or selectivity. A notable study published in Journal of Medicinal Chemistry highlighted its role in synthesizing fluorinated benzene derivatives with improved cytotoxicity against certain cancer cell lines. These findings underscore the compound's potential as a precursor for next-generation anticancer therapies.

The pharmaceutical industry has also shown interest in ethyl 4-(fluorosulfonyl)benzoate for developing treatments against neurological disorders. The ability to fine-tune molecular properties through structural modifications offers a strategic advantage in addressing complex diseases like Alzheimer's and Parkinson's. Researchers have investigated its derivatives as potential cholinesterase inhibitors, leveraging the benzoate scaffold's compatibility with biological targets. Preliminary results suggest that certain fluorinated analogs exhibit promising activity while maintaining favorable pharmacokinetic profiles.

Beyond its pharmaceutical applications, ethyl 4-(fluorosulfonyl)benzoate finds utility in agrochemical research. The fluosulfonyle group's reactivity allows for the synthesis of fluorinated herbicides and pesticides with enhanced environmental stability and bioactivity. A recent publication in Organic Process Research & Development described its use in generating novel sulfonylurea derivatives effective against resistant weed species. Such innovations highlight the compound's broad applicability across multiple sectors of chemical science.

The synthesis of ethyl 4-(fluorosulfonyl)benzoate typically involves fluorosulfonation followed by esterification of 4-fluorobenzoic acid. Advanced synthetic methodologies have been developed to improve yield and purity, ensuring that researchers have access to high-quality starting materials for their investigations. Techniques such as catalytic fluorination and flow chemistry have further refined the production process, making it more efficient and scalable.

Ongoing research continues to uncover new applications for ethyl 4-(fluorosulfonyl)benzoate and its derivatives. Innovations in computational chemistry and high-throughput screening are accelerating the discovery of novel bioactive molecules derived from this compound. Collaborative efforts between academic institutions and pharmaceutical companies are fostering interdisciplinary approaches to maximize its potential in drug discovery.

In conclusion, ethyl 4-(fluorosulfonyl)benzoate (CAS No. 366-85-8) is a multifaceted compound with significant implications in pharmaceuticals, agrochemicals, and material science. Its unique structural features make it a valuable intermediate for synthesizing bioactive molecules with tailored properties. As research progresses, this compound is expected to contribute further to advancements in medicine and industrial chemistry.

Recommended suppliers
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd